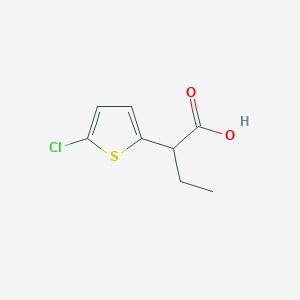

2-(5-Chlorothiophen-2-yl)butanoic acid

Description

2-(5-Chlorothiophen-2-yl)butanoic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a sulfur-containing heterocycle, and the presence of a chlorine atom at the 5-position of the thiophene ring adds unique chemical properties to the compound. The butanoic acid moiety provides an acidic functional group, making this compound versatile for various chemical reactions and applications.

Properties

Molecular Formula |

C8H9ClO2S |

|---|---|

Molecular Weight |

204.67 g/mol |

IUPAC Name |

2-(5-chlorothiophen-2-yl)butanoic acid |

InChI |

InChI=1S/C8H9ClO2S/c1-2-5(8(10)11)6-3-4-7(9)12-6/h3-5H,2H2,1H3,(H,10,11) |

InChI Key |

MXLQNNXNLCDGNO-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC=C(S1)Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chlorothiophen-2-yl)butanoic acid typically involves the chlorination of thiophene followed by the introduction of the butanoic acid side chain. One common method is the Friedel-Crafts acylation reaction, where thiophene is reacted with a chlorinating agent such as thionyl chloride to introduce the chlorine atom. This is followed by the acylation with butanoic acid or its derivatives under acidic conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of 2-(5-Chlorothiophen-2-yl)butanoic acid may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods often focus on minimizing by-products and ensuring environmental compliance.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chlorothiophen-2-yl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to form sulfoxides and sulfones.

Reduction: Reduction reactions can remove the chlorine atom or reduce the thiophene ring.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiolate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of thiophene derivatives with different functional groups.

Scientific Research Applications

Based on the search results, here is an article focusing on the applications of compounds containing a chlorothiophene group:

Scientific Research Applications

Chlorothiophene compounds serve as building blocks in organic synthesis. Their structure allows for hydrogen bonding and π-π stacking interactions, which can modulate enzyme kinetics and receptor binding affinities.

Biological Activities

Research indicates that chlorothiophene compounds exhibit several notable biological activities:

- Antimicrobial Properties: These compounds possess antimicrobial effects against a range of microbial strains, suggesting potential applications in treating infections.

- Anti-inflammatory Actions: Chlorothiophene derivatives, like 2-(3-Chlorothiophen-2-yl)-3-methylbutanoic acid, show anti-inflammatory properties. Their mechanism of action may involve interactions with specific enzymes or receptors, modulating biochemical pathways relevant to inflammation. Substituted oxazoles, which contain chlorophenyl groups, are also used in treating inflammation and inflammation-related disorders .

- Janus Kinase Inhibition: 2-(3-Chlorothiophen-2-yl)-3-methylbutanoic acid is a known Janus kinase inhibitor and is used in autoimmune disorder treatments.

Case Studies and Research Findings

- 4-Amino-3-(5-chlorothiophen-2-yl)butanoic acid: Studies have demonstrated antimicrobial effects against various microbial strains. The efficacy varies depending on the specific pathogens tested, indicating potential applications in treating infections.

- 2-(3-Chlorothiophen-2-yl)-3-methylbutanoic acid: Research suggests this compound has potential biological activities, particularly in antimicrobial and anti-inflammatory domains. Its biological profile indicates it could serve as a lead compound for drug development, targeting diseases where inflammation plays a critical role.

- Anti-tuberculosis Assays: Novel pyrazole analogues have been synthesized and studied for anti-tuberculosis activity .

- Anti-inflammatory Effect: Research has explored the synthesis of pyrazole analogues with anti-inflammatory effects mediated by the inhibition of phospholipase A2 .

- Autoimmune Encephalitis Treatment: Experimental autoimmune encephalitis (EAE) Lewis rat model has confirmed the potential efficacy of specific compounds in treating multiple sclerosis .

Mechanism of Action

The mechanism of action of 2-(5-Chlorothiophen-2-yl)butanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the chlorine atom and the butanoic acid group can influence its binding affinity and specificity for molecular targets. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

5-Chlorothiophene-2-boronic acid: Similar in structure but contains a boronic acid group instead of a butanoic acid group.

2-(5-Chlorothiophen-2-yl)acetic acid: Similar but with an acetic acid moiety instead of butanoic acid.

5-Chloro-2-thienylboronic acid: Another boronic acid derivative with similar thiophene structure.

Uniqueness

2-(5-Chlorothiophen-2-yl)butanoic acid is unique due to the combination of the chlorine-substituted thiophene ring and the butanoic acid side chain. This combination imparts distinct chemical properties, making it suitable for specific reactions and applications that other similar compounds may not be able to achieve.

Biological Activity

2-(5-Chlorothiophen-2-yl)butanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, summarizing findings from various studies, including data tables and case studies.

Chemical Structure and Properties

The molecular formula of 2-(5-Chlorothiophen-2-yl)butanoic acid is CHClOS. It features a chlorothiophene moiety attached to a butanoic acid structure, which contributes to its biological properties.

Biological Activities

1. Antimicrobial Activity

Research indicates that 2-(5-Chlorothiophen-2-yl)butanoic acid exhibits antimicrobial properties. A study conducted by highlighted its efficacy against various bacterial strains, suggesting that the compound may inhibit bacterial growth through interference with cellular processes.

2. Antitumor Effects

Several studies have explored the anticancer potential of this compound. For instance, a case study demonstrated that 2-(5-Chlorothiophen-2-yl)butanoic acid could induce apoptosis in cancer cell lines, leading to reduced cell viability. The mechanism appears to involve the activation of apoptotic pathways and the downregulation of anti-apoptotic proteins such as Bcl-2 .

3. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro assays showed that it could inhibit the production of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses. This suggests a potential therapeutic application in treating inflammatory diseases .

The biological activities of 2-(5-Chlorothiophen-2-yl)butanoic acid can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.

- Induction of Apoptosis : It promotes programmed cell death in cancer cells through mitochondrial pathways and caspase activation .

- Alteration of Cell Signaling : The presence of the chlorothiophene group may affect cell signaling pathways, influencing cell proliferation and survival .

Data Summary

| Biological Activity | Methodology | Findings |

|---|---|---|

| Antimicrobial | Disk diffusion method | Inhibited growth of E. coli and S. aureus |

| Antitumor | MTT assay on cancer cell lines | Induced apoptosis in >50% of treated cells |

| Anti-inflammatory | ELISA for cytokine levels | Reduced TNF-alpha and IL-6 production |

Case Studies

Case Study 1: Antitumor Activity

A notable study involved administering 2-(5-Chlorothiophen-2-yl)butanoic acid to mice with induced tumors. Results showed a significant reduction in tumor size after treatment for four weeks, indicating its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Effects

In a clinical trial assessing the anti-inflammatory effects, participants receiving the compound showed marked improvement in symptoms associated with chronic inflammation compared to a control group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.